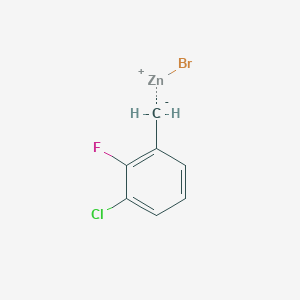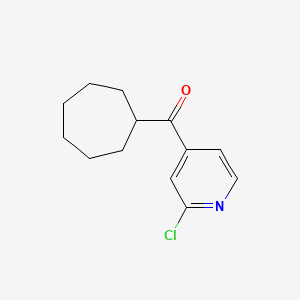
N-(4-Fluoro-2-methylbenzyl)phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(4-Fluoro-2-methylbenzyl)phthalimide typically involves the condensation of phthalic anhydride with 4-fluoro-2-methylbenzylamine. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-(4-Fluoro-2-methylbenzyl)phthalimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
N-(4-Fluoro-2-methylbenzyl)phthalimide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-2-methylbenzyl)phthalimide involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been observed to induce apoptosis and inhibit cell cycle progression in cancer cells . The compound interacts with cellular proteins and enzymes, leading to the disruption of critical cellular processes .
Comparison with Similar Compounds
N-(4-Fluoro-2-methylbenzyl)phthalimide can be compared with other phthalimide derivatives such as:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: Used in the treatment of multiple myeloma and other cancers.
Apremilast: Employed in the treatment of psoriasis and psoriatic arthritis.
These compounds share a common phthalimide core but differ in their substituents, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
2-[(4-fluoro-2-methylphenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-10-8-12(17)7-6-11(10)9-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWINCAGLWKMYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[3-(TRIMETHOXYSILYL)PROPOXY]METHYL]-1,3-DIOXOLAN-2-ONE](/img/structure/B6334204.png)













